molecular formula C20H23N3O5 B4978731 ethyl 4-[({2-[3-(4-methoxyphenyl)propanoyl]hydrazino}carbonyl)amino]benzoate

ethyl 4-[({2-[3-(4-methoxyphenyl)propanoyl]hydrazino}carbonyl)amino]benzoate

Cat. No. B4978731
M. Wt: 385.4 g/mol
InChI Key: SNBXKCPNOYGZHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-[({2-[3-(4-methoxyphenyl)propanoyl]hydrazino}carbonyl)amino]benzoate, commonly known as EACA, is a synthetic compound that has been extensively studied for its potential therapeutic applications in various diseases. EACA is a hydrazide derivative of benzoic acid and is often used as an inhibitor of plasminogen activators.

Mechanism of Action

EACA works by inhibiting the activity of plasminogen activators, which are enzymes that convert plasminogen to plasmin. Plasmin is an enzyme that breaks down fibrin, a protein that is involved in blood clotting. By inhibiting plasminogen activators, EACA can prevent the formation of blood clots.
Biochemical and Physiological Effects
EACA has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the activity of plasminogen activators, which can prevent the formation of blood clots. EACA has also been shown to inhibit the growth of cancer cells in vitro. Additionally, EACA has been shown to have anti-inflammatory effects, which may make it useful in the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

One advantage of using EACA in lab experiments is that it is a well-studied compound with a known mechanism of action. This makes it easier to design experiments to test its effects. However, one limitation of using EACA in lab experiments is that it may not be effective in vivo, as it may be metabolized or eliminated too quickly to have a therapeutic effect.

Future Directions

There are several future directions for research on EACA. One area of research is the development of more effective inhibitors of plasminogen activators. Another area of research is the development of new cancer treatments based on the inhibition of plasminogen activators. Additionally, EACA may have potential therapeutic applications in inflammatory diseases, and further research is needed to explore this possibility. Finally, more research is needed to determine the safety and efficacy of EACA in vivo, as well as its potential interactions with other drugs.

Synthesis Methods

The synthesis of EACA involves the condensation of 4-aminobenzoic acid with ethyl chloroformate to yield ethyl 4-carbethoxyaminobenzoate. The resulting compound is then reacted with hydrazine hydrate to form ethyl 4-carbethoxyhydrazinobenzoate. Finally, the compound is reacted with 4-methoxyphenylpropanoyl chloride to yield EACA.

Scientific Research Applications

EACA has been studied extensively for its potential therapeutic applications in various diseases. It has been shown to inhibit the activity of plasminogen activators, which can prevent the formation of blood clots. EACA has also been studied for its potential use in cancer treatment, as it has been shown to inhibit the growth of cancer cells in vitro.

properties

IUPAC Name

ethyl 4-[[3-(4-methoxyphenyl)propanoylamino]carbamoylamino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O5/c1-3-28-19(25)15-7-9-16(10-8-15)21-20(26)23-22-18(24)13-6-14-4-11-17(27-2)12-5-14/h4-5,7-12H,3,6,13H2,1-2H3,(H,22,24)(H2,21,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNBXKCPNOYGZHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)NNC(=O)CCC2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.